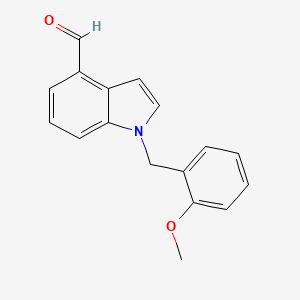

1-(2-Methoxybenzyl)indole-4-carbaldehyde

Description

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-[(2-methoxyphenyl)methyl]indole-4-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c1-20-17-8-3-2-5-13(17)11-18-10-9-15-14(12-19)6-4-7-16(15)18/h2-10,12H,11H2,1H3 |

InChI Key |

MDDIOKXYZSTXDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2C=CC3=C(C=CC=C32)C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxybenzyl)indole-4-carbaldehyde has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for:

- Anticancer Activity : Studies indicate that compounds based on this structure exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research has demonstrated that derivatives can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

The compound's biological activity extends beyond anticancer properties:

-

Antimicrobial Properties : Several studies have evaluated its efficacy against bacterial and fungal strains, showing promising results that warrant further investigation.

Microorganism Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole ring or the benzyl group significantly influence biological activity.

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of derivatives of this compound were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), demonstrating strong potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway in macrophages, leading to reduced expression of inflammatory cytokines. This suggests its potential application in treating chronic inflammatory conditions.

Chemical Reactions Analysis

Knoevenagel Condensation with 2,4-Diaryl-4-oxobutyronitrile

1-(2-Methoxybenzyl)indole-4-carbaldehyde undergoes a cascade Knoevenagel condensation with 2,4-diaryl-4-oxobutyronitrile derivatives to form 4-((1H-indol-4-yl)methyl)-5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one intermediates. These intermediates spontaneously cyclize under thermal conditions to yield 7,9a-diaryl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-one derivatives (Scheme 1) .

Key Conditions :

-

Solvent: Methanol or ethanol

-

Catalyst: Mild base (e.g., piperidine)

-

Temperature: 80–100°C

-

Yield: 60–85%

Mechanism :

-

Knoevenagel adduct formation between the aldehyde and nitrile.

-

Proton transfer and acrylonitrile intermediate generation.

-

Nucleophilic attack and cyclization to form the pyrrolone ring.

-

Intramolecular Friedel-Crafts alkylation to finalize the polycyclic structure .

Friedel-Crafts Alkylation and Cyclization

The electron-rich indole nucleus facilitates intramolecular Friedel-Crafts reactions. For example, heating this compound with MoO₂Cl₂(DMSO)₂ under microwave irradiation promotes cyclization to yield tetrahydrocarbazolones (Scheme 2) .

Reaction Data :

| Condition | Catalyst | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| Microwave, 90°C, 10 min | MoO₂Cl₂ (2 mol%) | DMSO | 65–78 | 4-Alkenyltetrahydrocarbazolone |

Key Insight : The 2-methoxybenzyl group enhances solubility and directs regioselectivity during cyclization .

Deprotection of the 2-Methoxybenzyl Group

The 2-methoxybenzyl (MBn) protecting group is cleaved under acidic conditions to regenerate the NH-indole core. For instance:

-

Conditions : Perchloric acid (70%) in acetic acid, 50°C, 2 hours .

-

Yield : 85–90% of free indole-4-carbaldehyde.

Application : This step is critical for synthesizing ellipticine analogs and other anticancer agents .

Quinazolinone Formation via Acid-Catalyzed Condensation

Reaction with anthranilamide derivatives in the presence of p-toluenesulfonic acid (PTSA) yields 2-(1H-indol-3-yl)quinazolin-4(3H)-ones (Table 1) .

Experimental Data :

| Entry | Anthranilamide Substituent | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 1 | -H | PTSA (10 mol%) | 33 |

| 2 | -NO₂ | NH₄Cl | 28 |

Side Products : Indole (4a) and unsubstituted quinazolinone (5a) form due to competing decomposition pathways .

Functionalization at the Aldehyde Group

The aldehyde moiety participates in nucleophilic additions:

-

Grignard Reagents : Forms secondary alcohols (e.g., reaction with MeMgBr yields 1-(2-methoxybenzyl)indole-4-methanol) .

-

Wittig Reactions : Generates α,β-unsaturated ketones for further cycloadditions .

Mechanistic and Synthetic Insights

-

The 2-methoxybenzyl group stabilizes intermediates via π-π stacking, improving reaction efficiency .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing charged intermediates .

-

Acid Sensitivity : Strong acids promote both desired reactions (e.g., quinazolinone formation) and decomposition pathways, necessitating careful optimization .

Comparison with Similar Compounds

Key Observations :

- The 2-methoxybenzyl group in the target compound likely increases LogP (>2.5) and reduces aqueous solubility compared to simpler analogs.

- Higher TPSA (~46.5 Ų) due to the methoxy and aldehyde groups may enhance hydrogen-bonding capacity but reduce blood-brain barrier permeability .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Methoxybenzyl)indole-4-carbaldehyde, and what methodological considerations are critical for reproducibility?

Answer:

The compound can be synthesized via condensation reactions involving indole-4-carbaldehyde and 2-methoxybenzyl derivatives. A common approach involves refluxing 3-formyl-indole precursors with 2-methoxybenzyl halides in acetic acid with sodium acetate as a catalyst (Method A in ). Key considerations include:

- Stoichiometry: Maintain a 1.1:1 molar ratio of aldehyde to nucleophile to minimize side products.

- Reaction time: 3–5 hours under reflux ensures complete conversion without decomposition .

- Purification: Recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity crystals .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography: Resolves crystal packing and stereochemistry, using SHELXL for refinement ( ).

- NMR spectroscopy: H and C NMR (DMSO-) identify methoxybenzyl protons (δ 3.8–4.2 ppm) and aldehyde protons (δ ~10.1 ppm) ( ).

- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve yields of this compound in sterically hindered environments?

Answer:

- Solvent selection: Replace acetic acid with DMF or THF to reduce steric interference during nucleophilic substitution .

- Catalyst screening: Test alternatives like KCO or DBU for enhanced base strength in non-polar solvents .

- Microwave-assisted synthesis: Shorten reaction times (30–60 minutes) while maintaining yields >80% (methodologies in ).

Advanced: How should researchers address contradictions between computational predictions and experimental spectral data for this compound?

Answer:

- Multi-technique validation: Cross-verify NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) .

- Dynamic effects: Account for solvent polarity and temperature in computational models, as aldehyde protons are sensitive to hydrogen bonding .

- Crystallographic data: Use SHELX-refined X-ray structures to resolve ambiguities in regiochemistry ( ).

Advanced: What strategies ensure regioselective functionalization of the indole ring in this compound?

Answer:

- Protecting groups: Temporarily block the aldehyde with acetals to direct electrophilic substitution to C-5 or C-7 positions .

- Directed ortho-metalation: Use LDA or Grignard reagents to deprotonate specific sites, guided by methoxybenzyl directing effects ( ).

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to irritant properties ( ).

- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What challenges arise in characterizing the stability of this compound under physiological conditions?

Answer:

- Hydrolysis susceptibility: Monitor aldehyde oxidation to carboxylic acids via HPLC at pH 7.4 .

- Light sensitivity: Conduct stability studies under UV/visible light to assess photodegradation kinetics .

- Metabolite profiling: Use LC-MS/MS to identify degradation products in simulated biological matrices ().

Advanced: How can this compound be integrated into pharmacological studies targeting enzyme inhibition?

Answer:

- Docking studies: Model interactions with target enzymes (e.g., kinases) using Schrödinger Suite or AutoDock .

- In vitro assays: Test IC values in enzyme activity assays (e.g., fluorescence-based) with positive controls .

- SAR analysis: Modify the methoxybenzyl or aldehyde groups to optimize binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.